molecular formula C23H22O4 B11156092 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate

Cat. No.: B11156092
M. Wt: 362.4 g/mol
InChI Key: XUGKEMONFLQTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl acetate with cyclohexanecarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .

Scientific Research Applications

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanecarboxylate moiety differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) cyclohexanecarboxylate

InChI

InChI=1S/C23H22O4/c1-15-12-19-22(18(14-21(24)26-19)16-8-4-2-5-9-16)20(13-15)27-23(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3

InChI Key

XUGKEMONFLQTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.